

# Application Note: Quantification of Total and Free MEHHP in Biological Matrices

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## Compound of Interest

Compound Name: Mono(2-ethyl-5-oxohexyl)phthalate

Cat. No.: B134464

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## Introduction

Mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP) is a primary oxidative metabolite of di(2-ethylhexyl) phthalate (DEHP), a widely used plasticizer.<sup>[1]</sup> Measuring MEHHP in biological samples like urine and serum is a reliable method for assessing human exposure to DEHP.<sup>[2]</sup> In the body, MEHHP exists in both a free (unconjugated) form and a conjugated form, primarily as a glucuronide.<sup>[2][3]</sup> For a comprehensive exposure assessment, it is crucial to measure both "free" MEHHP and "total" MEHHP, which is the sum of the free and conjugated forms. This application note provides a detailed protocol for the quantification of both total and free MEHHP in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a technique chosen for its high sensitivity and specificity.<sup>[4][5]</sup>

## Principle

This method relies on isotope dilution LC-MS/MS for accurate quantification. To measure total MEHHP, samples undergo enzymatic hydrolysis with  $\beta$ -glucuronidase to convert the glucuronide-conjugated MEHHP into its free form.<sup>[6][7]</sup> For the analysis of free MEHHP, this enzymatic hydrolysis step is omitted. Following the initial preparation, the analyte is concentrated and purified from the biological matrix using solid-phase extraction (SPE). The purified extract is then analyzed by a reverse-phase LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode.

## Experimental Protocols

### Protocol 1: Quantification of Total MEHHP

This protocol describes the full procedure including the enzymatic deconjugation step.

#### 1. Materials and Reagents

- Standards: MEHHP analytical standard,  $^{13}\text{C}_4$ -MEHHP (internal standard)
- Enzyme:  $\beta$ -glucuronidase (from *E. coli* or *H. pomatia*)
- Buffers: Ammonium acetate buffer (pH 6.5)
- Solvents: Methanol, Acetonitrile (HPLC grade), Formic Acid, Hexane
- Extraction: Solid-Phase Extraction (SPE) cartridges (e.g., C18)
- Apparatus: LC-MS/MS system, SPE manifold, centrifuge, analytical balance, vortex mixer, incubator.

#### 2. Sample Preparation

- Pipette 1.0 mL of the biological sample (urine or serum) into a clean glass tube.
- Spike the sample with 50  $\mu\text{L}$  of  $^{13}\text{C}_4$ -MEHHP internal standard working solution.
- Add 500  $\mu\text{L}$  of ammonium acetate buffer (pH 6.5).
- Add 10  $\mu\text{L}$  of  $\beta$ -glucuronidase enzyme solution.
- Vortex the sample gently for 30 seconds.
- Incubate the mixture at 37°C for a minimum of 2 hours to ensure complete hydrolysis of the glucuronide conjugate.
- Allow the sample to cool to room temperature.

#### 3. Solid-Phase Extraction (SPE)

- **Conditioning:** Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of purified water.
- **Loading:** Load the entire pre-treated sample onto the SPE cartridge.
- **Washing:** Wash the cartridge with 3 mL of water to remove interferences.
- **Drying:** Dry the cartridge under vacuum or nitrogen for 10 minutes.
- **Elution:** Elute the analyte with 3 mL of acetonitrile into a clean collection tube.
- **Evaporation:** Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- **Reconstitution:** Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Methanol with 0.1% formic acid) and transfer to an autosampler vial for analysis.

## Protocol 2: Quantification of Free MEHHP

This protocol is identical to Protocol 1 with the critical exception of omitting the enzymatic hydrolysis step.

- **Sample Preparation:** Follow steps 1 and 2 from the Total MEHHP sample preparation.
- **Omission of Hydrolysis:** DO NOT add the  $\beta$ -glucuronidase enzyme or incubate the sample.
- **Proceed to SPE:** Proceed directly to the Solid-Phase Extraction (SPE) protocol as described in Protocol 1, step 3.

## Data Presentation: LC-MS/MS Conditions and Performance

The following tables summarize the instrumental conditions and typical performance characteristics for the method.

Table 1: Liquid Chromatography (LC) Parameters

Parameter	Value
HPLC System	Agilent 1200 HPLC or equivalent[7]
Column	Reversed-phase C18 or Phenyl Column (e.g., 100 Å, 2.1 mm)[7]
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Methanol/Acetonitrile
Flow Rate	0.2 - 0.4 mL/min
Injection Volume	10 µL[7]
Column Temperature	40°C[7]

Table 2: Tandem Mass Spectrometry (MS/MS) Parameters

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Declustering Potential (V)	Collision Energy (V)
MEHHP	293.0	121.0	-60	-23
<sup>13</sup> C <sub>4</sub> -MEHHP (IS)	297.0	145.0	-75	-20

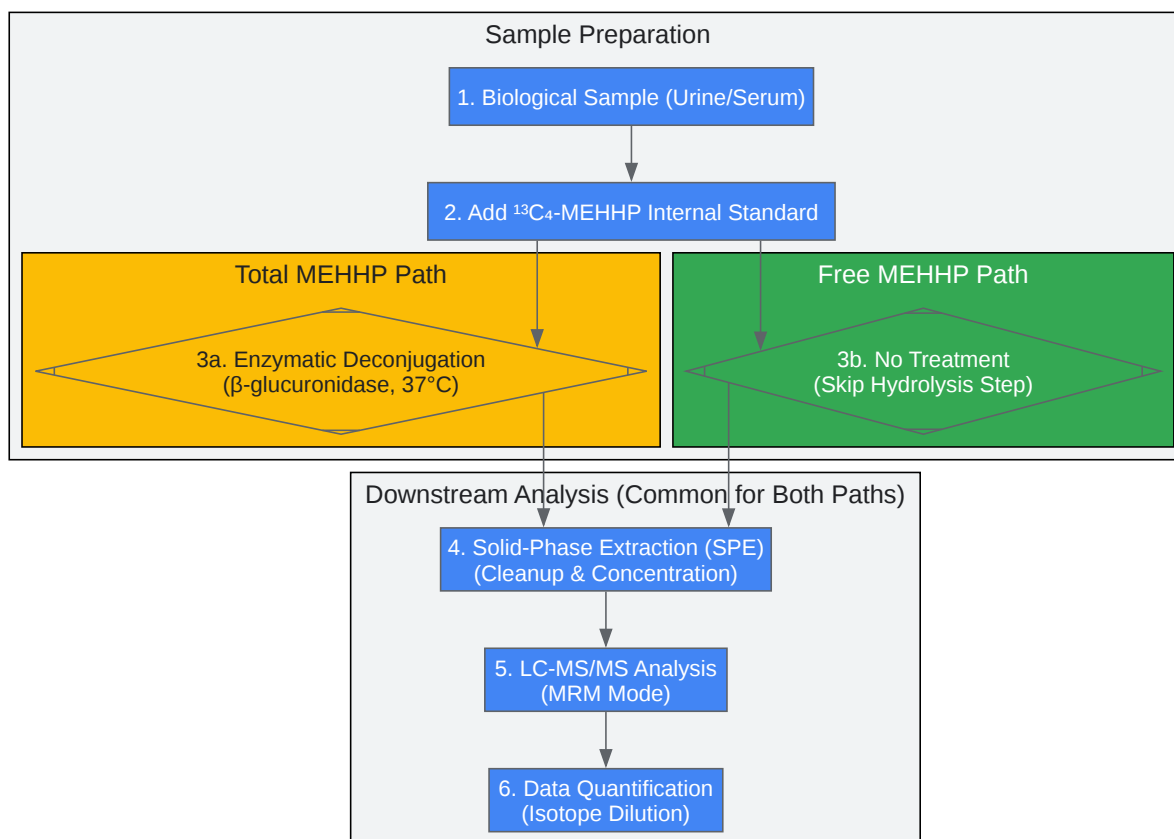
Parameters are based on electrospray ionization in negative mode (ESI-) and may require optimization for specific instruments.[8]

Table 3: Method Performance Characteristics

Parameter	Typical Value
Limit of Detection (LOD)	0.1 - 0.7 µg/L (ng/mL)[7][9][10]
Limit of Quantification (LOQ)	0.5 - 5.0 ng/mL[5][9]
Recovery	>90%
Intra-day Precision (CV)	1.8 - 13.8%[11]
Inter-day Precision (CV)	2.7 - 14%[11]

## Visualization: Analytical Workflow

The diagram below illustrates the parallel analytical pathways for the quantification of total and free MEHHP, highlighting the key differential step.



Analytical Workflow for Total and Free MEHHP

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*Workflow for Total vs. Free MEHHP Analysis.*

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